N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and phenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic substitution reactions using suitable fluorinated reagents.
Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorinated Aromatic Compounds: Compounds with similar difluorophenyl groups.
Uniqueness
The unique combination of the quinazolinone core and the difluorophenyl group in N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored further through comparative studies.
Biological Activity
N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C22H18F2N2O2
- Molecular Weight : 396.39 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including this compound. The compound has been evaluated against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus haemolyticus.
Table 1: Antibacterial Efficacy
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
N-(2,4-difluorophenyl)-... | 10 | 20 | Staphylococcus aureus |
N-(2,4-difluorophenyl)-... | 12 | 24 | Staphylococcus haemolyticus |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, with lower concentrations required for inhibition compared to other known antibacterial agents.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. In vitro assays demonstrated that this compound showed cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 15.0 |
A549 (Lung) | 22.5 |
MCF7 (Breast) | 18.0 |
The IC50 values indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.
The mechanism through which this compound exerts its biological effects involves inhibition of key enzymes associated with bacterial growth and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
Structure-Activity Relationship (SAR)
The presence of fluorine substituents in the phenyl ring enhances the lipophilicity and bioavailability of the compound. Studies indicate that electron-withdrawing groups like fluorine improve antibacterial and anticancer activities by stabilizing the binding interactions with target enzymes.
Case Studies
A recent study evaluated a series of quinazoline derivatives, including N-(2,4-difluorophenyl)-... in animal models. The results demonstrated significant tumor reduction in treated groups compared to controls, supporting the compound's potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-15-10-11-18(17(24)12-15)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQBWQXCNDYXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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